REACTION_SMILES
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[C:17]([O-:18])(=[O:19])[CH3:20].[C:1](=[O:2])([OH:3])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH:9][C:10](=[O:11])[CH:12]=[CH:13][C:14](=[O:15])[OH:16].[Na+:21]>>[C:1](=[O:2])([OH:3])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][N:9]1[C:10](=[O:11])[CH:12]=[CH:13][C:14]1=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=CC(=O)NCCCCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(O)CCCCCN1C(=O)C=CC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |